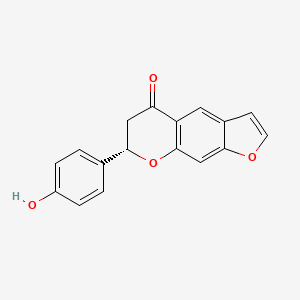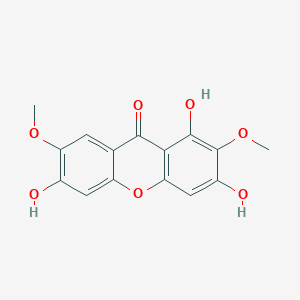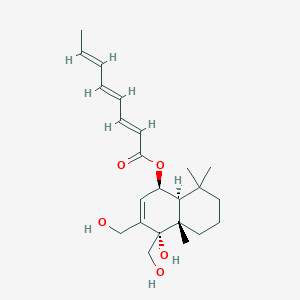
PtdIns-(3)-P1 (1,2-dipalmitoyl) (ammonium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The phosphatidylinositol phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(3)-P1 can be further phosphorylated to give triphosphates such as PtdIns-(3,4,5)-P3. These can also be cleaved by PI-specific phospholipase C (PLC) to give inositol triphosphates (IP3). The diacyl glycerol and IP3 generated by this PLC-cleavage are also part of a complex biochemical and signal transduction cascade which has not been entirely elucidated. For some additional reading, please see references .
科学的研究の応用
1. Role in Cell Signaling and Chromatin Modification
PtdIns-(3)-P1 is significant in cell signaling pathways. It is involved in the interaction with the tumor suppressor protein ING2, playing a role in chromatin modification regulation. Metabolically stabilized analogues of PtdIns-(3)-P1 are useful for in vivo studies of this biological role, showing similar binding and activity to the natural compound in augmenting cell death in response to DNA damage (Huang et al., 2007).
2. Interaction with Nuclear Proteins
Studies have shown that PtdIns-(3)-P1 analogues can bind to recombinant ING2, a nuclear protein. This suggests its role in nuclear processes, potentially impacting gene regulation and chromatin dynamics (Huang et al., 2007).
3. Synthesis and Biological Evaluation
PtdIns-(3)-P1 analogues have been synthesized and evaluated for their biological activities. These studies provide insights into the compound's potential applications in various biological processes, including cell death and protein interactions (Zhang et al., 2008).
4. Involvement in Cell Motility
Research has indicated that PtdIns-(3)-P1 plays a role in cell motility. Its lipid products, such as phosphatidylinositol 1,4,5-trisphosphate, have been found to increase motility in certain cell types, suggesting its significance in cellular movement and organization (Derman et al., 1997).
5. Implications in Endosomal Fusion
PtdIns-(3)-P1 is involved in endosomal fusion processes within cells. Metabolically stabilized derivatives of this compound have been shown to induce endosomal fusion, highlighting its role in intracellular transport and signaling (Subramanian et al., 2010).
特性
分子式 |
C41H78O16P2 · 2NH4 |
|---|---|
分子量 |
925.1 |
InChI |
InChI=1S/C41H80O16P2.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)53-31-33(55-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-54-59(51,52)57-41-38(46)36(44)37(45)40(39(41)47)56-58(48,49)50;;/h33,36-41,44-47H,3-32H2,1-2H3,(H,51,52)(H2,48,49,5 |
InChIキー |
XAERIJXJLCXLHF-GVWNKXCRSA-N |
SMILES |
CCCCCCCCCCCCCCCC(OC[C@H](COP(O[C@@H]1[C@H](O)[C@H](OP([O-])(O)=O)[C@@H](O)[C@H](O)[C@H]1O)([O-])=O)OC(CCCCCCCCCCCCCCC)=O)=O.[NH4+].[NH4+] |
同義語 |
DPPI-3-P1 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S,3R,4S,5S,6R)-2-[4-[[(3S,4R,5S)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1163482.png)


